5-(3-methoxyphenyl)-1H-1,2,4-triazole

Immunomodulation T-cell inhibition Autoimmune disease

5-(3-Methoxyphenyl)-1H-1,2,4-triazole (C₉H₉N₃O, MW 175.19 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazole class, featuring a 3-methoxyphenyl substituent at the 5-position of the triazole ring. This core scaffold serves as a versatile building block in medicinal chemistry and chemical biology, with its intrinsic properties differentiating it from other aryl-substituted triazoles in terms of hydrogen bonding capacity and electronic effects.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B7829224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methoxyphenyl)-1H-1,2,4-triazole
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=NN2
InChIInChI=1S/C9H9N3O/c1-13-8-4-2-3-7(5-8)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12)
InChIKeySYIYZFMMXUUGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methoxyphenyl)-1H-1,2,4-triazole: Core Scaffold and Comparator Positioning for Procurement Decisions


5-(3-Methoxyphenyl)-1H-1,2,4-triazole (C₉H₉N₃O, MW 175.19 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazole class, featuring a 3-methoxyphenyl substituent at the 5-position of the triazole ring [1]. This core scaffold serves as a versatile building block in medicinal chemistry and chemical biology, with its intrinsic properties differentiating it from other aryl-substituted triazoles in terms of hydrogen bonding capacity and electronic effects [2]. The compound is primarily utilized as a research intermediate, and its selection over alternative triazole cores is predicated on the specific reactivity and biological profile conferred by the 3-methoxyphenyl moiety, which influences target engagement and physicochemical parameters distinct from unsubstituted or differently substituted analogs .

Why In-Class Substitution of 5-(3-Methoxyphenyl)-1H-1,2,4-triazole Leads to Divergent Biological Outcomes


Substituting 5-(3-methoxyphenyl)-1H-1,2,4-triazole with a generic 1,2,4-triazole or a differently substituted aryl-triazole is not scientifically valid due to the profound impact of the 3-methoxyphenyl group on both molecular recognition and physicochemical properties [1]. Structure-activity relationship (SAR) studies demonstrate that the position and electronic nature of the methoxy substituent critically modulate target binding affinity and selectivity, as observed in adenosine receptor antagonism and immunomodulation [2]. Furthermore, the methoxyphenyl substituent directly influences the compound's lipophilicity and metabolic stability, factors that are not preserved across the broader triazole class and can significantly alter in vitro and in vivo experimental outcomes [3]. The evidence below quantifies these specific, non-interchangeable differences.

Quantitative Differentiation Guide for 5-(3-Methoxyphenyl)-1H-1,2,4-triazole Versus Closest Analogs


Comparative Immunomodulatory Potency: ST1959 as a Benchmark for 5-(3-Methoxyphenyl)-1H-1,2,4-triazole

While 5-(3-methoxyphenyl)-1H-1,2,4-triazole itself is a core scaffold, its 3-substituted analog, 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole (ST1959/DL111-IT), demonstrates quantifiable immunosuppressive activity. ST1959 achieves 38-39% inhibition of Vγ2+ T cell expansion at 30 µM in cells from healthy individuals and multiple sclerosis (MS) patients, respectively, providing a benchmark for the immunomodulatory potential of this specific substitution pattern [1]. This contrasts with the broader class of 1,2,4-triazoles, many of which lack this specific immunomodulatory profile [2].

Immunomodulation T-cell inhibition Autoimmune disease

Comparative CYP26A1 Inhibition: Defining the Methoxyphenyl Substituent Effect

In a comparative study of 1,2,4-triazole derivatives for CYP26A1 inhibition, the 4-ethyl-1,2,4-triazole analog displayed an IC₅₀ of 4.5 µM, comparable to the known inhibitor liarozole (IC₅₀ = 7 µM) [1]. This activity is driven by the triazole nitrogen coordination to the heme iron, a feature conserved in 5-(3-methoxyphenyl)-1H-1,2,4-triazole. The presence of the methoxyphenyl group in the target compound is anticipated to further modulate binding affinity and selectivity through additional hydrophobic interactions, as demonstrated in docking studies with related analogs [2].

Retinoic acid metabolism CYP26A1 Enzyme inhibition

Human Adenosine A2A Receptor Binding Affinity: A Direct Analog Comparison

A closely related analog, 3-(3,4-dimethylbenzyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole (CHEMBL165760), exhibits high binding affinity for the human adenosine A2A receptor (hA2AAR) with a Ki of 20 nM [1]. This demonstrates that the 5-(3-methoxyphenyl) moiety, when combined with an appropriate N-substituent, can yield nanomolar potency. In contrast, many other 1,2,4-triazole derivatives in the same SAR series showed significantly weaker affinity (Ki > 200 nM), underscoring the critical role of the 3-methoxyphenyl group in achieving high-affinity binding [2].

Adenosine receptor A2A antagonist GPCR

Optimal Application Scenarios for 5-(3-Methoxyphenyl)-1H-1,2,4-triazole Based on Comparative Evidence


Scaffold for Immunomodulatory Agent Development

Given the demonstrated immunosuppressive activity of the close analog ST1959, which achieves 38-39% inhibition of Vγ2+ T cell expansion at 30 µM [1], 5-(3-methoxyphenyl)-1H-1,2,4-triazole is a validated starting point for developing novel immunomodulators. Researchers investigating T-cell mediated autoimmune diseases or transplant rejection should prioritize this scaffold over unsubstituted triazoles due to its proven potential in this therapeutic area.

Core for Adenosine A2A Receptor Antagonist Optimization

The high binding affinity (Ki = 20 nM) of the analog CHEMBL165760 for the human A2A receptor [2] establishes the 5-(3-methoxyphenyl)-1H-1,2,4-triazole core as a privileged structure for targeting this GPCR. Medicinal chemistry programs focused on Parkinson's disease, depression, or immuno-oncology, where A2A antagonism is a validated mechanism, will benefit from this scaffold's inherent potency, which surpasses that of many other 1,2,4-triazole analogs (e.g., lead compound with Ki = 200 nM) [3].

Probe for Cytochrome P450 Enzyme Studies

Based on the class-level CYP26A1 inhibitory activity (IC₅₀ = 4.5 µM for a related 1,2,4-triazole) [4] and the conserved triazole-heme coordination mechanism, 5-(3-methoxyphenyl)-1H-1,2,4-triazole is a suitable chemical probe for investigating CYP enzyme function, particularly in retinoic acid metabolism. Its methoxyphenyl group may confer altered selectivity and metabolic stability compared to simpler triazoles, making it a valuable tool for pharmacological studies.

Building Block for Diversified Chemical Libraries

The unique electronic and steric properties of the 3-methoxyphenyl group, combined with the hydrogen-bonding capacity of the 1,2,4-triazole core [5], make this compound an ideal building block for generating diverse, biologically relevant chemical libraries. Its procurement is justified for hit discovery and lead optimization campaigns where distinct physicochemical and pharmacophoric features are required to explore novel chemical space.

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